(2-Chloropyrimidin-4-YL)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-chloropyrimidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-5-8-2-1-4(3-7)9-5/h1-2H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWQRUVKEZYEED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Studies of 2 Chloropyrimidin 4 Yl Methanamine
Reactivity of the Chloro Substituent on the Pyrimidine (B1678525) Ring
The chlorine atom attached to the pyrimidine ring is susceptible to nucleophilic substitution, a reaction of significant interest in the derivatization of this compound.
Mechanisms of Nucleophilic Displacement on the Pyrimidine Core
The displacement of the chloro group on the pyrimidine ring typically proceeds through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. lookchem.com This reaction is generally a second-order process, being first order in both the substrate and the nucleophile. zenodo.org The presence of the two nitrogen atoms in the pyrimidine ring facilitates this reaction by withdrawing electron density, thus activating the ring towards nucleophilic attack. zenodo.orgvaia.com The reaction is often more facile in non-aqueous systems compared to partially aqueous environments. zenodo.org
The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge being delocalized over the electron-withdrawing pyrimidine ring. vaia.com Subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
Regioselectivity in Substitution Reactions
In pyrimidine systems with multiple leaving groups, the regioselectivity of nucleophilic substitution is a critical consideration. For 2,4-disubstituted pyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. google.commdpi.comnih.gov This preference is attributed to the greater electrophilicity of the C4 carbon. nih.gov For instance, in reactions of 2,4-dichloropyrimidines with amines, the initial substitution predominantly occurs at the C4 position. google.commdpi.com Similarly, Suzuki cross-coupling reactions with aryl boronic acids also show a preference for the C4 position. mdpi.com
However, the nature of the nucleophile and the presence of other substituents on the pyrimidine ring can influence this regioselectivity. wuxiapptec.com For example, in the case of 2-MeSO2-4-chloropyrimidine, reactions with amines and Stille couplings occur selectively at C4, while alkoxides and formamide (B127407) anions preferentially substitute at the C2 position. wuxiapptec.com This shift in regioselectivity is attributed to specific interactions, such as hydrogen bonding, between the incoming nucleophile and the substituent at the C2 position, which can lower the activation energy for substitution at that site. wuxiapptec.com
Transformations of the Aminomethyl Group
The primary amine of the aminomethyl group offers a versatile handle for a variety of chemical modifications, including condensation, acylation, and sulfonylation reactions.
Amine Condensation Reactions (e.g., Schiff Base Formation)
The primary amine functionality of (2-chloropyrimidin-4-yl)methanamine can readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.govyoutube.comunsri.ac.idnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of a Schiff base. unsri.ac.id These reactions are often reversible and can be catalyzed by either acid or base. youtube.com The formation of Schiff bases is a widely used method for introducing new structural motifs and has been employed in the synthesis of various biologically active compounds. nih.govnih.gov
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Primary Amine | Aldehyde/Ketone | Schiff Base (Imine) | nih.govyoutube.comunsri.ac.idnih.gov |
| This compound | Carbonyl Compound | Schiff Base | nih.govnih.gov |
Acylation and Sulfonylation of the Amine
The aminomethyl group is also amenable to acylation and sulfonylation. Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is a common strategy for protecting the amine group or for introducing specific acyl moieties into the molecule. vulcanchem.com
Sulfonylation is a similar transformation where the amine reacts with a sulfonyl chloride to produce a sulfonamide. unimore.it This functional group is a key component in many pharmaceutical compounds. The synthesis of pyrimidine-based sulfonamides has been described in the literature, highlighting the utility of this reaction in medicinal chemistry. mdpi.com
| Reaction Type | Reagent | Functional Group Formed | Reference |
| Acylation | Acid Chloride/Anhydride | Amide | vulcanchem.com |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide | unimore.itmdpi.com |
Formation of Complex Polycyclic Systems Incorporating the Pyrimidine Core (e.g., Indazole-Pyrimidines)
This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with another ring system. A notable example is the formation of indazole-pyrimidine structures. nih.gov
The synthesis of N4-(1H-indazol-5-yl)-N2-phenylpyrimidine-2,4-diamines has been achieved through a nucleophilic substitution reaction. nih.gov In this process, the chlorine atom at the C4 position of a 2,4-dichloropyrimidine (B19661) derivative reacts regioselectively with the amino group of 5-aminoindazole. nih.gov Subsequent substitution of the remaining chlorine at the C2 position with an aniline (B41778) derivative furnishes the final indazole-pyrimidine product. nih.gov These fused systems are of significant interest due to their potential biological activities. nih.govnih.gov The incorporation of the indazole moiety can lead to compounds with potent and selective anticancer properties. nih.gov
The construction of other polycyclic systems, such as pyrimido[1,2-b]indazoles, has also been reported through the condensation of 3-aminoindazoles with 1,3-dicarbonyl compounds. mdpi.com These synthetic strategies demonstrate the versatility of pyrimidine derivatives in building complex molecular architectures. researchgate.netrsc.org
| Starting Materials | Product | Key Reaction Type | Reference |
| 2,4-Dichloropyrimidine, 5-Aminoindazole, Aniline | N4-(1H-indazol-5-yl)-N2-phenylpyrimidine-2,4-diamine | Nucleophilic Aromatic Substitution | nih.gov |
| 3-Aminoindazole, 1,3-Dicarbonyl Compound | Pyrimido[1,2-b]indazole | Condensation | mdpi.com |
Spectroscopic and Structural Characterization of 2 Chloropyrimidin 4 Yl Methanamine and Its Derivatives in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of (2-Chloropyrimidin-4-YL)methanamine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.
¹H-NMR and ¹³C-NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques used to map out the hydrogen and carbon skeletons of these molecules. In the ¹H-NMR spectrum of a derivative, specific chemical shifts (δ) and coupling patterns reveal the arrangement of protons. For instance, in derivatives of this compound, the protons on the pyrimidine (B1678525) ring typically appear as distinct signals, with their chemical shifts influenced by the substituent at the 2-position and the methanamine group at the 4-position. mdpi.com Similarly, ¹³C-NMR provides the chemical shifts for each unique carbon atom in the molecule, confirming the presence of the pyrimidine ring and the various substituents. mdpi.com For example, in a study of 3-(2-chloropyrimidin-4-yl)benzonitrile, the ¹³C NMR spectrum in CDCl₃ showed characteristic peaks at δ 164.79, 162.34, and 160.70 ppm, corresponding to the carbon atoms of the pyrimidine ring. mdpi.com
Heating the sample can sometimes be necessary to obtain well-resolved peaks in the NMR spectrum, as some signals may be broad at room temperature. google.com
¹⁹F-NMR: For derivatives of this compound that incorporate fluorine atoms, ¹⁹F-NMR spectroscopy is a powerful and highly sensitive technique. nih.govrsc.org The ¹⁹F nucleus has a wide chemical shift range, making it an excellent probe for detecting subtle changes in the electronic environment. nih.gov This technique is particularly valuable in drug discovery research for studying protein-ligand interactions and for characterizing fluorinated drug candidates. nih.govresearchgate.net The chemical shifts in ¹⁹F-NMR are highly sensitive to the local molecular environment, providing valuable structural information. researchgate.net For instance, in N-CHF₂ derivatives, the diastereotopic fluorine atoms can give rise to distinct signals, allowing for detailed conformational analysis. nih.gov
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound Derivatives
| Compound | Solvent | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |
| 3-(2-chloropyrimidin-4-yl)benzonitrile | CDCl₃ | 8.74 (d, J = 5.2 Hz, 1H), 8.41 (t, J = 1.8 Hz, 1H), 8.33 (ddd, J₁ = 1.2 Hz, J₂ = 1.9 Hz, J₃ = 8.0 Hz, 1H), 7.83 (dt, J₁ = 1.4 Hz, J₂ = 7.7 Hz, 1H), 7.68 (d, J = 5.2 Hz, 1H), 7.64–7.68 (m, 1H) | 164.79, 162.34, 160.70, 136.47, 135.00, 131.56, 131.18, 130.23, 118.10, 115.31, 113.84 | mdpi.com |
| 3-(2-chloropyrimidin-4-yl)benzaldehyde | CDCl₃ | 10.12 (s, 1H), 8.71 (d, J = 5.1 Hz, 1H), 8.58 (t, J = 1.8 Hz, 1H), 8.38 (dt, J₁ = 1.5 Hz, J₂= 7.7 Hz, 1H), 8.05 (dt, J₁ = 1.4 Hz, J₂ = 7.6 Hz, 1H), 7.74 (d, J = 5.3 Hz, 1H), 7.70 (t, J = 7.7 Hz, 1H) | 191.58, 165.78, 162.17, 160.45, 137.19, 136.22, 133.13, 132.71, 130.11, 128.63, 115.40 | mdpi.com |
| Methyl 3-(2-chloropyrimidin-4-yl)benzoate | CDCl₃ | 8.69–8.70 (m, 1H), 8.68 (d, J = 5.3 Hz, 1H), 8.34 (ddd, J₁ = 1.2 Hz, J₂ = 1.9 Hz, J₃ = 7.9 Hz, 1H), 8.20 (dt, J₁ = 1.4 Hz, J₂ = 7.8 Hz, 1H), 7.72 (d, J = 5.3 Hz, 1H), 7.61 (t, J = 7.8 Hz, 1H), 3.97 (s, 3H) | 166.43, 166.24, 162.13, 160.28, 135.61, 132.86, 131.88, 131.30, 129.52, 128.57, 115.42, 52.58 | mdpi.com |
| 2-chloro-4-(naphthalen-2-yl)pyrimidine | CDCl₃ | 8.68 (d, J = 5.3 Hz, 1H), 8.65–8.67 (m, 1H), 8.15 (dd, J₁ = 1.9 Hz, J₂ = 8.6 Hz, 1H), 7.95–8.01 (m, 2H), 7.88–7.92 (m, 1H), 7.79 (d, J = 5.3 Hz, 1H), 7.54–7.62 (m, 2H) | 167.27, 162.10, 160.01, 135.17, 133.26, 132.42, 129.38, 129.17, 128.40, 128.19, 127.95, 127.08, 123.78, 115.49 | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for unequivocally determining the elemental composition of this compound and its derivatives. By providing highly accurate mass measurements, HRMS allows for the calculation of a precise molecular formula, which is a key step in the identification of a newly synthesized compound.
The technique involves ionizing the molecule and then measuring its mass-to-charge ratio (m/z) with very high precision. This accuracy enables the differentiation between compounds with the same nominal mass but different elemental compositions. For instance, the calculated exact mass for the [M+H]⁺ ion of a derivative can be compared to the experimentally measured value, with a minimal difference confirming the proposed molecular formula. mdpi.commdpi.com This level of certainty is essential in medicinal chemistry and materials science, where the exact composition of a molecule dictates its properties and function. acs.orgnih.gov
Table 2: HRMS Data for this compound Derivatives
| Compound | Ion | Calculated m/z | Found m/z | Reference |
| 3-(2-chloropyrimidin-4-yl)benzonitrile | [M+H]⁺ | 216.0323 | 216.0323 | mdpi.com |
| 3-(2-chloropyrimidin-4-yl)benzaldehyde | [M+H]⁺ | 219.0320 | 219.0322 | mdpi.com |
| Methyl 3-(2-chloropyrimidin-4-yl)benzoate | [M+H]⁺ | 249.0425 | 249.0424 | mdpi.com |
| 2-chloro-4-(furan-2-yl)pyrimidine | [M+H]⁺ | 181.0163 | 181.0163 | mdpi.com |
| 2-chloro-4-(naphthalen-2-yl)pyrimidine | [M+H]⁺ | 241.0527 | 241.0528 | mdpi.com |
| 2-((4-Ethylphenoxy)methyl)-N-((6-chloropyridin-3-yl)carbamothioyl)benzamide | [M+H]⁺ | 426.10375 | 426.10331 | mdpi.com |
| 2-((2-([1,1′-Biphenyl]-2-yl)ethyl)(methyl)amino)-N-(cyclopropylmethyl)-6-morpholinopyrimidine-4-carboxamide | [C₂₈H₃₃N₅O₂ + H]⁺ | 472.2707 | 472.2703 | acs.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups within the molecule, such as N-H, C-H, C=N, and C-Cl.
For this compound and its derivatives, the IR spectrum provides valuable information. For example, the presence of an amine group (-NH₂) is indicated by characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The C-H bonds of the pyrimidine ring and the methylene (B1212753) bridge also show distinct stretching and bending vibrations. Furthermore, the C=N and C=C stretching vibrations within the pyrimidine ring appear in the fingerprint region of the spectrum, typically between 1400 and 1600 cm⁻¹. The C-Cl stretch is usually observed at lower wavenumbers. The IR spectrum of a derivative of (2-chloropyridin-4-yl)methanamine (B121028) was found to be consistent with its structure. avantorsciences.comlabfind.co.kr In a study of N-acyl thiourea (B124793) derivatives, characteristic IR absorption bands were observed for N-H, C=O, and C=S groups. nih.gov
Table 3: Characteristic IR Absorption Bands for Derivatives of this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H (amine) | Stretch | 3111-3222 (weak) | nih.gov |
| C-H (aromatic) | Stretch | 3032-3058 (weak) | nih.gov |
| C-H (aliphatic) | Stretch | 2868-2961 (medium) | nih.gov |
| C=O (amide) | Stretch | 1667-1673 (strong) | nih.gov |
| C=N, C=C (pyrimidine ring) | Stretch | 1507-1607 (medium-strong) | nih.gov |
X-ray Crystallography for Solid-State Structure Determination
Applications As Building Blocks and Intermediates in Advanced Organic Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Systems
The inherent reactivity of the 2-chloro substituent and the nucleophilicity of the aminomethyl group on the pyrimidine (B1678525) ring make (2-Chloropyrimidin-4-YL)methanamine an ideal starting material for the synthesis of various heterocyclic systems. The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities.
One of the primary applications is in the synthesis of purine (B94841) analogs. Purines, composed of fused pyrimidine and imidazole (B134444) rings, are of immense biological importance. researchgate.net Recent synthetic strategies have highlighted the use of pyrimidine derivatives as precursors for purine synthesis. rsc.orgrsc.org For instance, derivatives of 2-chloropyrimidine (B141910) can undergo cyclization reactions with appropriate reagents to form the purine scaffold. rsc.org While specific examples starting directly from this compound are not extensively documented in mainstream literature, the principle of using substituted 2-chloropyrimidines is well-established.
Furthermore, the aminomethyl group can participate in various condensation and cyclization reactions to form new heterocyclic rings fused to or substituted on the pyrimidine core. This dual reactivity allows for a modular approach to building complex molecular architectures. For example, the reaction of the amino group with dicarbonyl compounds can lead to the formation of new heterocyclic rings.
The pyrimidine scaffold itself is a key component of many biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents. mdpi.com The ability to further functionalize this core through the aminomethyl and chloro groups of this compound provides a powerful tool for generating libraries of novel heterocyclic compounds for drug discovery.
Role in the Construction of Pharmacologically Active Scaffolds
The pyrimidine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs. nih.gov this compound serves as a key intermediate in the synthesis of several pharmacologically active molecules, particularly kinase inhibitors.
A notable example is in the synthesis of Pazopanib, a multi-tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. acs.org The synthesis of Pazopanib involves the coupling of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine with 5-amino-2-methylbenzenesulfonamide. acs.orggoogle.com The N-(2-chloropyrimidin-4-yl) moiety is a crucial component of the final drug structure, and its precursor, this compound, or its derivatives, are integral to forming this key intermediate.
Another area where this building block is significant is in the development of inhibitors for enzymes like FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia. The general structure of many FLT3 inhibitors incorporates a diaminopyrimidine scaffold, which can be accessed from starting materials like this compound. acs.org
The versatility of the 2-chloropyrimidine scaffold allows for its use in creating inhibitors for a range of other kinases and enzymes. For instance, it has been employed in the development of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, which have potential therapeutic applications. acs.org The general synthetic strategy often involves the sequential substitution of the chlorine atoms on a dichloropyrimidine precursor, with the aminomethyl group providing a point for further diversification. acs.org
The following table summarizes some of the pharmacologically active scaffolds that can be synthesized using this compound or its close derivatives as a starting material or key intermediate.
| Pharmacological Target | Resulting Scaffold/Drug | Key Synthetic Step | Reference |
| Tyrosine Kinases | Pazopanib | Nucleophilic substitution on the 2-chloropyrimidine ring | acs.org |
| FLT3 | Diaminopyrimidine-based inhibitors | Sequential amination of a dichloropyrimidine precursor | acs.org |
| NAPE-PLD | Pyrimidine-4-carboxamide (B1289416) inhibitors | Coupling of amines to the 2-chloropyrimidine scaffold | acs.org |
| Mutant Isocitrate Dehydrogenase (IDH) | 3-Pyrimidin-4-yl-oxazolidin-2-ones | Reaction of a 2-chloropyrimidine derivative | google.com |
Development of New Synthetic Pathways for Complex Molecules
The utility of this compound extends to the development of novel and efficient synthetic pathways for complex molecules. Its bifunctional nature allows for participation in multi-component reactions and tandem reaction sequences, streamlining the synthesis of intricate molecular architectures.
One area of development is the use of microwave-assisted organic synthesis (MAOS) to accelerate reactions involving 2-chloropyrimidine derivatives. For example, microwave-assisted Suzuki coupling reactions of 2,4-dichloropyrimidines with various boronic acids have been shown to be highly efficient, providing a rapid route to C4-substituted pyrimidines. mdpi.com This methodology can be adapted for reactions with this compound to quickly generate a library of diverse compounds.
The development of regioselective reactions is another key aspect. The differential reactivity of the two chlorine atoms in 2,4-dichloropyrimidine (B19661) is often exploited to control the outcome of a reaction. mdpi.com This principle can be extended to the synthesis of derivatives of this compound, allowing for the selective functionalization of the pyrimidine ring.
Furthermore, the aminomethyl group can be used to direct reactions or to introduce chiral centers, adding another layer of complexity and specificity to the molecules being synthesized. The development of novel protecting group strategies for the amine and the pyrimidine nitrogens also plays a crucial role in enabling more complex synthetic transformations.
The ongoing research into the reactivity and applications of this compound and related compounds continues to open up new avenues for the synthesis of novel materials and therapeutics. Its role as a versatile building block is firmly established, and its potential for future applications in advanced organic synthesis remains vast.
Mechanistic and Structure Activity Relationship Sar Investigations of 2 Chloropyrimidin 4 Yl Methanamine Derivatives
Structure-Activity Relationship (SAR) Studies for Biological Potency
The biological activity of derivatives based on the (2-Chloropyrimidin-4-YL)methanamine scaffold is profoundly influenced by the nature and position of substituents on the pyrimidine (B1678525) ring. SAR studies have been crucial in optimizing the potency of these compounds against various biological targets, including enzymes and receptors implicated in a range of diseases.
A notable area of investigation has been the development of 2,4-disubstituted pyrimidine derivatives as inhibitors of kinases, which are pivotal regulators of cell signaling. For instance, in the pursuit of novel inhibitors for p21-activated kinase 4 (PAK4), a series of 2,4-diaminopyrimidine (B92962) derivatives were synthesized and evaluated. These studies revealed that modifications at both the C2 and C4 positions of the pyrimidine core significantly impact inhibitory activity. nih.gov Similarly, research into focal adhesion kinase (FAK) inhibitors has utilized the 2,4-diaminopyrimidine scaffold, demonstrating a wide range of inhibitory concentrations (IC50 values) from nanomolar to micromolar, depending on the specific substitutions. acs.org
The following interactive table summarizes the SAR data for a selection of 2,4-disubstituted pyrimidine derivatives, highlighting the influence of different substituents on their biological potency against various kinase targets.
| Compound | Target | R1-Substituent (C2) | R2-Substituent (C4) | IC50 (nM) | Reference |
|---|---|---|---|---|---|
| A2 | PAK4 | Amino | Anilino | 18.4 | nih.gov |
| B6 | PAK4 | Amino | Substituted anilino | 5.9 | nih.gov |
| B8 | PAK4 | Amino | Substituted anilino | 20.4 | nih.gov |
| Q6 | FAK | Amino | Substituted anilino | 3.2 | acs.org |
| Compound 6m | Caspase-1 | Amino | Substituted anilino | 22 | researchgate.net |
| Compound 6n | Caspase-1 | Amino | Substituted anilino | 35 | researchgate.net |
| Compound 6o | Caspase-1 | Amino | Substituted anilino | 41 | researchgate.net |
Furthermore, studies on pyrimidine-4-carboxamide (B1289416) derivatives as inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) have shown that systematic variation of substituents at the R1, R2, and R3 positions of the pyrimidine scaffold can lead to significant improvements in potency and physicochemical properties. acs.org For example, the replacement of a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine was found to reduce lipophilicity and increase activity by 10-fold. acs.org
Analysis of Binding Interactions with Biological Macromolecules
Understanding the binding modes of this compound derivatives with their biological targets is fundamental to elucidating their mechanism of action and guiding further drug design. Molecular docking and other computational studies have been instrumental in visualizing these interactions at an atomic level.
In the context of kinase inhibition, the 2,4-diaminopyrimidine core often serves as a scaffold that anchors the inhibitor within the ATP-binding pocket of the enzyme. Molecular docking simulations of 2,4-diaminopyrimidine derivatives with PAK4 have revealed key hydrogen bonding interactions between the pyrimidine ring and the hinge region of the kinase. nih.gov For instance, the most potent compound in one study, B6, exhibited the lowest docking score, indicating a highly favorable binding energy. nih.gov
The following interactive table details the predicted binding interactions of selected pyrimidine derivatives with their respective protein targets, as determined by molecular docking studies.
| Compound | Target | Key Interacting Residues | Interaction Type | Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|---|
| B6 | PAK4 | - | Hydrogen bonds, hydrophobic interactions | -7.593 | nih.gov |
| 7i | PfDHFR | Ile14, Asp54, Leu164 | Hydrogen bonds | - | malariaworld.org |
| 6m | Caspase-1 | - | - | - | researchgate.net |
| 6n | Caspase-1 | - | - | - | researchgate.net |
| 6o | Caspase-1 | - | - | - | researchgate.net |
Similarly, for inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), molecular dynamics simulations have confirmed that the pyrimidine core of the inhibitors remains stably bound in the active site, forming crucial hydrogen bonds with residues such as Ile14, Asp54, and Leu164. malariaworld.org These computational predictions have been invaluable in rationalizing the observed inhibitory activities and guiding the synthesis of more potent analogues.
Mechanistic Research into Cellular and Biochemical Processes Modulated by Derivatives
The therapeutic potential of this compound derivatives stems from their ability to modulate specific cellular and biochemical pathways. Mechanistic studies have begun to unravel the downstream consequences of their interaction with biological targets.
One significant finding is the role of pyrimidine-based inhibitors in modulating the pyrimidine biosynthesis pathway. Research has shown that inhibitors of this pathway can suppress viral growth, not by directly acting on the virus, but by stimulating the host's innate immune response. nih.gov For example, the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, by compounds like brequinar (B1684385) and the experimental compound DD264, leads to an enhanced expression of antiviral genes. This antiviral activity was found to be dependent on cellular gene transcription and the IRF1 transcription factor, indicating a mechanism that involves triggering a cellular stress response that culminates in an antiviral state. nih.gov
In the context of cancer, derivatives of 2,4-diaminopyrimidine that inhibit kinases like FAK and PAK4 have been shown to impact critical cellular processes such as proliferation, survival, and migration. nih.govacs.org By blocking the activity of these kinases, these compounds can disrupt the signaling pathways that drive tumor growth and metastasis. For example, FAK is a key component of focal adhesions and plays a crucial role in cell adhesion and motility. Its inhibition can therefore lead to a reduction in the invasive potential of cancer cells.
Furthermore, some pyrimidine derivatives have been found to act as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory process through their production of prostaglandins. rsc.org Certain pyrimidine-based compounds have demonstrated selective inhibition of COX-2, an isoform of the enzyme that is upregulated during inflammation. mdpi.com This selective inhibition is a desirable characteristic for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. The anti-inflammatory mechanism of these compounds is generally attributed to the suppression of prostaglandin (B15479496) E2 (PGE2) production. rsc.org
Computational Chemistry and in Silico Studies of 2 Chloropyrimidin 4 Yl Methanamine and Its Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand and its target protein, providing insights into binding affinity and mode of action.
Studies on derivatives of (2-Chloropyrimidin-4-YL)methanamine have utilized molecular docking to evaluate their potential against various biological targets. For instance, a series of 2-amino-4-chloro-pyrimidine derivatives were docked against the main protease (3CLpro) of SARS-CoV-2 (PDB ID: 6LU7). nih.govbohrium.com The results indicated that most derivatives exhibited a strong affinity for the protease, with one derivative featuring a bromophenyl piperazine (B1678402) moiety showing the highest binding energy score of -8.12 kcal/mol and a predicted inhibition constant of 1.11 µM. nih.govnih.gov
In another study, pyrimidine (B1678525) derivatives were investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov Molecular docking simulations showed that these compounds could fit well into the ATP binding site of EGFR, forming hydrogen bonds with key amino acid residues. nih.govresearchgate.net Specifically, one promising derivative, compound R8, demonstrated significant interactions within the EGFR active site. nih.gov Similarly, other pyrazolo[3,4-d]pyrimidine derivatives were docked into the ATP-binding site of Cyclin-Dependent Kinase 2 (CDK2), where they formed interactions with crucial residues like Ile10, Leu83, and Leu134. mdpi.com
A closely related analog, (2-chloropyridin-4-yl)methanamine (B121028), has been identified as a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), a target implicated in cancer. acs.orgmedchemexpress.com Molecular docking simulations of this pyridine (B92270) analog against the human LOXL2 crystal structure (PDB ID: 5ZE3) yielded a binding affinity (GScore) of -6.071 kcal/mol. nih.govresearchgate.net This provides a reference for the binding potential of the pyrimidine counterpart.
Table 1: Molecular Docking Results for this compound Derivatives and Analogs
| Derivative/Analog | Target Protein (PDB ID) | Binding Energy / Score | Key Interactions / Remarks | Reference |
|---|---|---|---|---|
| 2-amino-4-(4-(4-bromophenyl)piperazin-1-yl)pyrimidine | SARS-CoV-2 3CLpro (6LU7) | -8.12 kcal/mol | Highest binding affinity in the series; inhibition constant of 1.11 µM. | nih.govnih.gov |
| Compound R8 (a pyrimidine derivative) | EGFR | Not specified | Good binding fit via hydrogen bonds with ATP binding site residues. | nih.govresearchgate.net |
| Compound 4a (a pyrazolo[3,4-d]pyrimidine derivative) | CDK2 | Not specified | Interactions with Ile10, Leu83, and Leu134 in the ATP-binding site. | mdpi.com |
| (2-chloropyridin-4-yl)methanamine hydrochloride (analog) | LOXL2 (5ZE3) | -6.071 kcal/mol (GScore) | Used as a control inhibitor in docking studies. | nih.govresearchgate.net |
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. This technique provides valuable information on the conformational stability of ligand-protein complexes and the dynamics of their interactions.
For the (2-chloropyridin-4-yl)methanamine analog complexed with its target, LOXL2, MD simulations were performed to assess its stability. nih.govresearchgate.net The root mean square deviation (RMSD) was analyzed to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. Lower RMSD values generally indicate a more stable protein-ligand complex. The simulation of the (2-chloropyridin-4-yl)methanamine-LOXL2 complex showed stable RMSD values over the simulation period, confirming the stability of the binding predicted by docking studies. nih.gov
In studies of other related pyrimidine derivatives, MD simulations have also been a key component of the in silico analysis pipeline, used to validate docking results and explore the dynamic behavior of the compounds within their respective binding sites. researchgate.net These simulations help to ensure that the interactions observed in the static docking poses are maintained in a more dynamic, solution-phase environment.
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is applied to predict a wide range of molecular properties, including geometries, vibrational frequencies, and electronic spectra.
DFT calculations have been performed on the parent 2-chloropyrimidine (B141910) molecule to understand its electronic properties. rsc.org A high-resolution vacuum ultraviolet (VUV) photoabsorption spectrum of 2-chloropyrimidine was measured and analyzed with the aid of time-dependent density functional theory (TDDFT) calculations. This approach allowed for the characterization of the main features of the spectrum, revealing that the effect of the chlorine atom becomes more pronounced at higher photon energies compared to unsubstituted pyrimidine. rsc.org
For more complex derivatives, such as 2-(2-Chloropyrimidin-4-yl)-5-(2-methoxyethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one, DFT minimizations at the B3LYP/6-311++G** level of theory were used to determine optimized structures, harmonic vibrational frequencies, and free energies. amazonaws.com Such calculations are crucial for confirming the structures of synthesized compounds and for understanding their intrinsic properties. DFT has also been used to guide the discovery of catalysts for reactions involving pyrimidine-like structures and to elucidate reaction mechanisms, such as the origin of enantioselectivity in asymmetric synthesis. marquette.edumdpi.com These studies highlight the power of DFT to provide fundamental insights into the chemical reactivity and physical properties of this compound and its derivatives.
Graph Theoretical Analysis and In Silico Screening for Compound Library Evaluation
Graph theory provides a powerful framework for representing and analyzing molecular structures. In computational chemistry, molecules can be treated as graphs where atoms are nodes and bonds are edges. This representation allows for the calculation of various molecular descriptors used in quantitative structure-activity relationship (QSAR) studies and virtual screening.
Researchers have applied graph theoretical analysis to evaluate libraries of compounds containing a chloropyrimidine or chloropyridine motif. researchgate.net In one such study, graph theoretical analysis was part of a broader computational workflow that also included molecular modeling and ADME profiling to screen a series of newly synthesized derivatives for their potential as anticancer agents. researchgate.net
Furthermore, graph theory is a cornerstone of modern machine learning approaches in drug discovery. For instance, algorithms for molecular graph representation have been developed to encode the SMILES (Simplified Molecular Input Line Entry System) format of molecules into higher-order matrices. researchgate.net This graph-based representation was used to train a deep learning model, DeepVS, for the virtual screening of large compound databases to identify potential LOXL2 inhibitors. This method combines the topological information of the molecule with deep learning to predict biological activity, accelerating the identification of promising new compounds from vast chemical spaces. researchgate.net
Predictive Modeling of Molecular Properties and Drug-Likeness
Predictive modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as toxicity and general drug-likeness, is a critical step in the early stages of drug discovery. In silico tools are frequently used to filter compound libraries and prioritize candidates with favorable pharmacokinetic profiles.
For a series of synthesized 2-amino-4-chloro-pyrimidine derivatives, in silico ADME and toxicity properties were predicted using online tools like SwissADME and pkCSM. nih.govnih.gov The results from these predictions were promising and are summarized in the table below.
Table 2: Predicted ADME and Drug-Likeness Properties for 2-amino-4-chloro-pyrimidine Derivatives
| Property | Predicted Value / Finding | Reference |
|---|---|---|
| GI Absorption | High for all tested derivatives | nih.govnih.gov |
| Blood Brain Barrier (BBB) Permeability | Permeable for most derivatives (5 out of 7) | nih.govnih.gov |
| Skin Permeability (logKp) | Negative values, suggesting low skin permeability | nih.gov |
| Bioavailability Score | 0.55 for all tested derivatives | nih.gov |
| Lipinski's Rule of Five | No violations observed | bohrium.com |
| AMES Toxicity | Predicted to be non-toxic for several derivatives | nih.gov |
| Skin Sensitization | Predicted to have no skin sensitization properties | nih.gov |
These predictive models help to de-risk drug development by identifying potential liabilities early on. For example, the high gastrointestinal (GI) absorption and bioavailability score suggest that these compounds are likely to be well-absorbed if taken orally. nih.govnih.gov The lack of predicted AMES toxicity for some derivatives is also a positive indicator of their safety profile. nih.gov Similarly, deep learning models have been used to predict molecular properties and anticancer activity, demonstrating the increasing sophistication of predictive modeling in computational drug design. researchgate.net
Biological Activities and Pre Clinical Research Applications of 2 Chloropyrimidin 4 Yl Methanamine Derivatives
Antimicrobial Activity Research (e.g., against bacterial and fungal strains)
Derivatives of (2-Chloropyrimidin-4-YL)methanamine have been investigated for their potential to inhibit the growth of various pathogenic microorganisms. Research in this area has yielded compounds with promising activity against both bacterial and fungal strains.
A series of novel (E)-N'-(2-chloropyrimidin-4-yl)-N-(5-cyano-2-hydroxy-6-phenylpyrimidin-4-yl) formamidine (B1211174) derivatives were synthesized and evaluated for their in vitro antimicrobial activity. ekb.eg The synthesis involved the reaction of 2-chloropyrimidin-4-amine with different aldehydes. ekb.eg Notably, compounds within this series demonstrated significant antimicrobial effects against all tested pathogenic bacteria and fungi. ekb.eg
In a related line of research, novel benzimidazole (B57391) derivatives incorporating a 4-chloropyridine-2-carbonyl moiety have been synthesized and screened for their antibacterial properties. These compounds were tested against a panel of bacteria including B. subtilis, B. cereus, S. epidermidis, S. typhi, P. aeruginosa, and K. pneumoniae, with many showing promising activity compared to the standard drug, Amikacin. globalresearchonline.net
Furthermore, studies on 1,2,4-triazole (B32235) derivatives containing a 6-chloropyridin-3-yl methyl moiety have also contributed to the understanding of the antimicrobial potential of related structures. researchgate.net Some of these synthesized compounds were screened for their antibacterial activities, with certain derivatives showing notable efficacy. researchgate.net For instance, compound 7a in one study exhibited a minimum inhibitory concentration (MIC) of 10 μg/ml against E. coli, S. aureus, and B. subtilis. researchgate.net
The antimicrobial activity of pyrimidine (B1678525) derivatives is a broad field of study. For example, a series of 2-(substituted)-4-[2-(10-p-chlorobenzyl)phenothiazinyl]-6-(substituted aryl)pyrimidines, synthesized through the cyclocondensation of chalcones with urea, thiourea (B124793), and guanidine (B92328), have demonstrated activity against both gram-positive and gram-negative bacteria. ej-chem.org Similarly, indole-thiazolidinedione-triazole hybrids have shown potent antibacterial activity against resistant strains like vancomycin-resistant enterococcus and methicillin-resistant Staphylococcus aureus. nih.gov
| Compound Class | Specific Derivative Example | Tested Against | Key Findings | Reference |
|---|---|---|---|---|
| Formamidine Derivatives | (E)-N'-(2-chloropyrimidin-4-yl)-N-(5-cyano-2-hydroxy-6-phenylpyrimidin-4-yl) formamidines | Pathogenic bacteria and fungi | Compounds 7l and 7m showed promising activity against all tested strains. | ekb.eg |
| Benzimidazole Derivatives | (4-chloropyridin-2-yl)(2-((dimethylamino) methyl)-1H-benzo[d]imidazol-1- yl)methanones | B. subtilis, B. cereus, S. epidermidis, S. typhi, P. aeruginosa, K. pneumoniae | Most compounds showed promising antibacterial activity. | globalresearchonline.net |
| 1,2,4-Triazole Derivatives | 5-(6-Chloropyridin-3-yl methyl)-4-phenyl-3-alkylsulf-anyl-1,2,4-triazoles (e.g., 7a) | E. coli, S. aureus, B. subtilis, P. aeruginosa | Compound 7a showed an MIC of 10 μg/ml against several bacterial strains. | researchgate.net |
Antiviral Activity Investigations
The pyrimidine nucleus is a fundamental component of nucleosides, making it a key target in the development of antiviral agents. While extensive research has been conducted on pyrimidine derivatives as a broad class for their antiviral properties against a range of viruses including influenza, herpes, hepatitis, and HIV, specific studies focusing on derivatives synthesized directly from this compound are less prevalent in the available literature. ekb.egekb.eg
General reviews of patent literature highlight the vast number of pyrimidine molecules that have been produced and tested for antiviral activity, with many showing efficacy against viruses like respiratory syncytial virus (RSV), rhinovirus, and dengue virus. ekb.eg For instance, a patent for polycyclic carbamoylpyridone derivatives has described their potential for HIV integrase inhibitory activity. google.com
Research on structurally related pyrimidine derivatives offers insights into potential antiviral applications. For example, certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines have demonstrated activity against human cytomegalovirus and herpes simplex type 1. rsc.org In this study, the 4-amino-5-bromo and 4-amino-5-iodo derivatives were particularly effective. rsc.org Additionally, newly synthesized 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown selective efficacy against coronaviruses 229E and OC43. juniperpublishers.com The nature of the substituent at position 7 of the pyrimido[4,5-d]pyrimidine (B13093195) core was found to be critical for this antiviral effect. juniperpublishers.com
However, without more direct research, the specific antiviral potential of derivatives of this compound remains an area requiring further exploration.
Anticancer Activity Research of Derivatives
The development of pyrimidine-based anticancer agents is a highly active area of research. ekb.eg Derivatives of this compound and related structures have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis.
Studies have shown that pyrimidine derivatives can act as potent inhibitors of various kinases involved in cancer progression. For instance, imamine-1,3,5-triazine derivatives containing a pyridin-3-yl pyrimidin-2-yl amino phenyl moiety have demonstrated significant anti-proliferative activity against triple-negative MDA-MB-231 breast cancer cells. rsc.org Specifically, compounds 4f and 4k in this series showed IC₅₀ values of 6.25 μM and 8.18 μM, respectively, surpassing the activity of the established drug imatinib. rsc.org
Furthermore, research into pyrimido[4,5-d]pyrimidine derivatives has identified compounds with efficacy against several hematological cancer types. juniperpublishers.com The structural similarity of these compounds to known EGFR inhibitors prompted their evaluation as anticancer agents. juniperpublishers.com Reviews of pyrimidine analogues have also highlighted their broad antitumor activities against various cancer cell lines, including breast, liver, colon, and glioblastoma. ekb.eg For example, certain fused pyrazolo[1,5-a] pyrimidine derivatives have shown high potency against breast cancer cell line MCF-7. ekb.eg
While these studies underscore the potential of the pyrimidine scaffold in oncology, more research is needed to specifically elucidate the anticancer activities of compounds directly derived from this compound.
| Compound Class | Specific Derivative Example | Tested Against | Key Findings | Reference |
|---|---|---|---|---|
| Imamine-1,3,5-triazine Derivatives | Compound 4f and 4k | MDA-MB-231 (breast cancer) | Showed potent anti-proliferative activity with IC₅₀ values of 6.25 μM and 8.18 μM. | rsc.org |
| Pyrimido[4,5-d]pyrimidines | Derivatives 7d and 7h | Hematological cancer cell lines | Demonstrated efficacy against several cancer types. | juniperpublishers.com |
| Fused Pyrazolo[1,5-a] pyrimidines | Derivative 1 (Ar = phenyl, Ar1 = 4-methoxyphenyl) | MCF-7 (breast cancer) | Exhibited high potency with an IC₅₀ of 63.2 ± 3.6 µM. | ekb.eg |
Antioxidant Potential Assessment
The investigation into the antioxidant properties of this compound derivatives is an emerging area of interest. Oxidative stress is implicated in a variety of diseases, and compounds that can scavenge free radicals have therapeutic potential.
Research on a library of substituted pyrimidines has shown that these compounds can exhibit significant free radical scavenging activity. juniperpublishers.com In one study, the IC₅₀ values for DPPH radical scavenging ranged from 42.9 ± 0.31 to 438.3 ± 3.3 μM. juniperpublishers.com The structure-activity relationship revealed that the presence and position of hydroxyl groups on an aromatic moiety attached to the pyrimidine ring were crucial for antioxidant function. juniperpublishers.com For example, a 3,4-dihydroxybenzylidene substituted pyrimidine was the most active in the series. juniperpublishers.com
Another study on novel pyrimidine acrylamides identified them as potent antioxidant agents. mdpi.com Several of the tested compounds showed high activity (71-82%) in the DPPH assay. mdpi.com Specifically, a pyrimidine derivative of (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid exhibited the highest antioxidant activity at 82%. mdpi.com
While these findings are promising, the research has been on broader classes of substituted pyrimidines. More focused studies are required to determine the specific antioxidant potential of derivatives synthesized directly from this compound and to understand how different substitutions on this specific scaffold influence their antioxidant capacity.
| Compound Class | Specific Derivative Example | Assay | Key Findings | Reference |
|---|---|---|---|---|
| Substituted Pyrimidines | 3,4-dihydroxybenzylidene pyrimidine (analogue 26) | DPPH radical scavenging | Most active in the series with an IC₅₀ value of 42.9 ± 0.31 μM. | juniperpublishers.com |
| Pyrimidine Acrylamides | Pyrimidine derivative of (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid (compound 7) | DPPH assay | Exhibited the highest antioxidant activity (82%). | mdpi.com |
Enzyme Inhibition Studies by Pyrimidine Derivatives
The pyrimidine scaffold is a privileged structure in the design of enzyme inhibitors, owing to its ability to form key interactions within enzyme active sites. Derivatives of this compound have been investigated as inhibitors of several important enzyme classes.
Kinase Inhibition Research (e.g., FLT3, CDK2)
Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors are a major focus of drug discovery.
While specific research on FLT3 and CDK2 inhibitors directly derived from this compound is not extensively detailed in the available literature, broader studies on pyrimidine-based kinase inhibitors provide valuable context. For example, patents have been filed for fused tricyclic compounds that act as dual inhibitors of CDK4/6 and FLT3. google.com Another patent describes pyridopyrimidinone derivatives as CDK2/4/6 inhibitors. google.com
Research on 2-aniline-4-(thiazol-5-yl)pyrimidine derivatives has also been reported in the context of CDK inhibition. nottingham.ac.uk Furthermore, the development of imidazo- and pyrazolopyrimidine scaffolds has yielded compounds with anticancer effects, some of which are attributed to kinase inhibition. ekb.eg
It is important to note that while not a kinase, (2-Chloropyridin-4-yl)methanamine (B121028) itself has been identified as a selective inhibitor of lysyl oxidase-like 2 (LOXL2), an amine oxidase, with an IC₅₀ of 126 nM. medchemexpress.com This highlights the potential of this scaffold to inhibit other classes of enzymes as well.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
A significant area of research for derivatives of this compound has been the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.
Extensive structure-activity relationship (SAR) studies have been conducted on a library of pyrimidine-4-carboxamides as NAPE-PLD inhibitors. nih.gov These studies have led to the development of highly potent and selective inhibitors. The synthesis of these compounds often involves the use of a 2-chloropyrimidine (B141910) scaffold. nih.gov
A key example from this research is the compound LEI-401 , N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide. nih.govmdpi.com LEI-401 is a potent and selective NAPE-PLD inhibitor with an IC₅₀ of 27 nM. google.com It was developed through the optimization of a high-throughput screening hit, where the 2-chloropyrimidine core was modified with different substituents to enhance potency and improve physicochemical properties. nih.gov The conformational restriction of certain groups and the introduction of polar moieties were key to achieving high potency. nih.gov
| Compound | Structure | NAPE-PLD Inhibitory Potency (IC₅₀) | Key Features | Reference |
|---|---|---|---|---|
| LEI-401 | N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide | 27 nM | Potent, selective, and CNS-active NAPE-PLD inhibitor. | google.comnih.govmdpi.com |
| ARN19874 | 1,2,3,4-tetrahydro-2,4-dioxo-N-[4-(4-pyridinyl)phenyl]-6-quinazolinesulfonamide | 33.7 µM | An inhibitor of NAPE-PLD. | researchgate.net |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition
No published studies were found that specifically investigate the inhibitory activity of This compound derivatives against VEGFR2. Therefore, no research findings or data tables on this topic can be provided.
Modulation of Specific Cellular Signaling Pathways (e.g., Wnt β-catenin system)
There is no available research detailing the modulation of the Wnt/β-catenin signaling pathway by derivatives of This compound . Consequently, no detailed research findings or data tables can be presented for this section.
Future Research Directions and Unexplored Potential of 2 Chloropyrimidin 4 Yl Methanamine
Rational Design and Synthesis of Advanced Analogues with Enhanced Specificity
The future development of (2-Chloropyrimidin-4-YL)methanamine as a therapeutic lead hinges on the rational design of next-generation analogues with improved potency and selectivity. The pyrimidine (B1678525) scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, and its modification offers a proven strategy for tuning biological activity. nih.govbohrium.com Research efforts should be directed toward a systematic structure-activity relationship (SAR) exploration.
Key strategies for analogue design include:
Modification of the Pyrimidine Core: The chlorine atom at the C2 position is a versatile handle for synthetic modification, often via nucleophilic aromatic substitution or cross-coupling reactions. Replacing it with different functional groups (e.g., amines, ethers, aryl groups) could modulate target affinity and selectivity. Furthermore, substitution at the C5 and C6 positions, which are unsubstituted in the parent molecule, could provide additional vectors for optimizing interactions with target proteins. mdpi.com
Alteration of the Methanamine Side Chain: The primary amine of the methanamine group is a critical interaction point, likely forming hydrogen bonds or salt bridges within a target's active site. Acylation, alkylation, or incorporation into more complex side chains could enhance binding affinity and introduce new interactions.
Bioisosteric Replacement: Replacing the pyrimidine ring with other heterocyclic systems known to engage similar biological targets, such as thienopyrimidines or quinazolines, could lead to novel scaffolds with distinct pharmacological profiles. bohrium.com
A rational design approach, supported by computational modeling, can guide the synthesis of a focused library of analogues. nih.govrsc.org For instance, drawing parallels with the development of inhibitors for FMS-like Tyrosine Kinase 3 (FLT3), where pyrimidine serves as a core warhead, a similar strategy could be employed to target other kinases implicated in disease. nih.gov
Table 1: Proposed Analogues of this compound and Their Design Rationale
| Proposed Analogue Structure | Modification | Design Rationale | Potential Target Class |
| 2-Anilino-4-(aminomethyl)pyrimidine | Substitution at C2 | Introduce additional hydrophobic/aromatic interactions to enhance binding affinity, mimicking known anilinopyrimidine kinase inhibitors. bohrium.com | Protein Kinases (e.g., EGFR, VEGFR) |
| (2-Chloro-5-fluoropyrimidin-4-yl)methanamine | Substitution at C5 | Introduce a fluorine atom to modulate electronic properties, improve metabolic stability, and potentially form specific halogen bonds with the target. mdpi.com | Kinases, Epigenetic Enzymes |
| N-((2-Chloropyrimidin-4-yl)methyl)acetamide | Acylation of Amine | Neutralize the basicity of the primary amine to alter binding mode and cell permeability; may improve selectivity. | Diverse Protein Targets |
| (2-Chloro-6-(morpholino)pyrimidin-4-yl)methanamine | Substitution at C6 | Introduce a bulky, polar group to probe for additional binding pockets and improve solubility and pharmacokinetic properties. | Kinases, Transferases |
Comprehensive Mechanistic Elucidation of Observed Biological Effects
A critical future direction is to move beyond initial screening hits to a deep, mechanistic understanding of how this compound and its optimized analogues exert their biological effects. Given the prevalence of pyrimidines in kinase inhibitors, a primary hypothesis is that this compound will target ATP-binding sites of enzymes. rsc.orgmdpi.com
A robust research program to elucidate its mechanism of action should include:
Broad-Panel Enzymatic Screening: Initial screening against a wide panel of human kinases and other metabolic enzymes (e.g., carbonic anhydrases, cholinesterases) is essential to identify primary targets and assess selectivity. researchgate.net The known activity of its pyridine (B92270) analogue against LOXL2 makes this enzyme family a priority for investigation. medchemexpress.com
Cell-Based Assays: Once primary targets are identified, cellular assays are needed to confirm on-target activity. This includes evaluating the compound's effect on cell proliferation, apoptosis, cell cycle progression, and relevant signaling pathways in cancer cell lines known to be dependent on the identified target. mdpi.comnih.gov
Target Engagement and Validation: Advanced techniques such as cellular thermal shift assays (CETSA) or chemical proteomics can be employed to confirm direct binding of the compound to its intended target within a cellular context.
Structural Biology: Co-crystallization of lead analogues with their target proteins or cryo-electron microscopy studies would provide invaluable atomic-level insights into the binding mode, guiding further rounds of rational design.
Table 2: Proposed Mechanistic Studies for this compound Analogues
| Experimental Approach | Objective | Expected Outcome |
| Kinase Panel Screening (e.g., KinomeScan) | Identify primary kinase targets and off-targets. | A selectivity profile highlighting potent interactions (e.g., with LOXL2, EGFR, FLT3). |
| Cell Viability Assays (e.g., MTT, CellTiter-Glo) | Determine the antiproliferative effects on various cancer cell lines. | IC50 values indicating cellular potency and spectrum of activity. |
| Western Blot Analysis | Investigate modulation of downstream signaling pathways. | Confirmation of target inhibition (e.g., decreased phosphorylation of a target's substrate). |
| Apoptosis/Cell Cycle Assays (e.g., Flow Cytometry) | Determine the cellular mechanism of death or growth arrest. | Evidence of apoptosis induction (e.g., caspase cleavage, PARP cleavage) or cell cycle arrest at a specific phase. nih.gov |
| Co-crystallography with Target Enzyme | Elucidate the precise molecular binding interactions. | High-resolution 3D structure of the inhibitor-enzyme complex to guide SAR. |
Development of Sustainable and Efficient Synthetic Methodologies
The advancement of this compound from a laboratory curiosity to a viable lead for further development necessitates the creation of efficient, scalable, and environmentally benign synthetic routes. Traditional methods for synthesizing pyrimidines can involve harsh reagents and generate significant waste. rasayanjournal.co.in Future research must embrace the principles of green chemistry. nih.govbenthamdirect.com
Promising areas for synthetic innovation include:
Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the pyrimidine core can dramatically improve efficiency, reduce waste, and simplify purification. rasayanjournal.co.in
Catalytic Approaches: The use of modern catalysts, such as nickel-pincer complexes for dehydrogenative annulation of alcohols, can provide access to substituted pyrimidines from simple precursors with high atom economy, producing only water and hydrogen as byproducts. acs.org
Green Reaction Conditions: Exploring alternative energy sources like microwave irradiation or sonication can accelerate reaction rates and reduce energy consumption. The use of greener solvents (e.g., water, ionic liquids) or solvent-free conditions further minimizes environmental impact. rasayanjournal.co.in
Flow Chemistry: Transitioning key synthetic steps to continuous flow reactors can enhance safety, improve reproducibility, and allow for easier scaling compared to traditional batch processing.
Table 3: Comparison of a Hypothetical Traditional vs. Green Synthesis Approach
| Parameter | Traditional Synthesis (Hypothetical) | Proposed Green Synthesis | Advantage of Green Approach |
| Key Reaction | Classical condensation with stoichiometric strong base. | Nickel-catalyzed acceptorless dehydrogenative annulation. acs.org | Avoids stoichiometric waste; catalytic process. |
| Solvent | High-boiling point organic solvents (e.g., DMF, Dioxane). | Water or solvent-free conditions. rasayanjournal.co.in | Reduced environmental impact and toxicity. |
| Energy Source | Conventional heating for extended periods (12-24h). | Microwave-assisted synthesis. rasayanjournal.co.in | Drastically reduced reaction times (minutes vs. hours). |
| Byproducts | Stoichiometric salt waste. | Water (H₂O) and Hydrogen (H₂). acs.org | Benign and easily removable byproducts. |
| Overall Efficiency | Multiple steps, lower overall yield, high Process Mass Intensity (PMI). | Fewer steps (e.g., via MCR), higher yield, lower PMI. | More sustainable and cost-effective for large-scale production. |
Exploration in Emerging Areas of Chemical Biology and Materials Science
The unique structural and electronic properties of the this compound scaffold open up exciting possibilities beyond traditional medicinal chemistry.
In Chemical Biology: The development of chemical tools based on this scaffold is a significant future direction.
Chemical Probes: Synthesizing analogues appended with reporter tags (e.g., biotin, fluorescent dyes) would create powerful probes for target identification via affinity purification-mass spectrometry and for visualizing target localization in cells via microscopy.
Covalent Inhibitors and PROTACs: The reactive chloro-substituent could be exploited to design targeted covalent inhibitors that form a permanent bond with a non-catalytic cysteine residue near the active site, potentially leading to enhanced potency and duration of action. Furthermore, the scaffold could serve as a warhead for developing Proteolysis-Targeting Chimeras (PROTACs), which recruit a target protein to the cellular degradation machinery.
In Materials Science: The electron-deficient nature of the pyrimidine ring makes it an attractive building block for functional organic materials. spiedigitallibrary.org
Organic Electronics: Pyrimidine-based molecules have been successfully used as electron-transporting materials (ETMs) and emitters in Organic Light-Emitting Devices (OLEDs). spiedigitallibrary.orgscispace.com Analogues of this compound could be designed to tune electronic properties for applications in next-generation displays and lighting.
Functional Polymers: The methanamine group provides a handle for polymerization. Incorporating this pyrimidine unit into conjugated polymers could lead to new semiconducting materials with tailored optoelectronic properties. researchgate.net
Energetic Materials: Functionalized pyrimidine derivatives have been investigated as high-performance, low-sensitivity energetic materials. rsc.org While a different application space, this highlights the versatility of the core structure.
Table 4: Potential Applications in Emerging Fields
| Field | Application | Rationale |
| Chemical Biology | Target Identification Probe | The scaffold can be functionalized with an affinity tag (e.g., biotin) to pull down binding partners from cell lysates. |
| Chemical Biology | Covalent Inhibitor Fragment | The C2-chloro position acts as a reactive electrophile for covalent targeting of nucleophilic residues (e.g., cysteine) in proteins. |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | The electron-deficient pyrimidine ring is a known component of electron-transporting and emissive materials. spiedigitallibrary.org |
| Materials Science | Conjugated Polymers for Electronics | The molecule can be functionalized for polymerization to create materials for organic field-effect transistors (OFETs) or sensors. researchgate.net |
Q & A
Basic Question: What are the established synthetic methodologies for preparing (2-chloropyrimidin-4-yl)methanamine, and how can reaction conditions be optimized for high yield?
Answer:
The synthesis typically involves nucleophilic substitution on 2,4-dichloropyrimidine, where the chlorine at position 4 is replaced by an amine group. A common intermediate is tert-butyl (2-chloropyrimidin-4-yl)carbamate, which is deprotected under acidic conditions (e.g., HCl in dioxane) to yield the primary amine . Key optimization strategies include:
- Temperature control : Maintain 0–5°C during substitution to minimize side reactions.
- Catalysts : Use Pd-mediated coupling for regioselective amination if introducing complex amines.
- Purification : Column chromatography (ethyl acetate/hexane, 3:7 ratio) isolates the product.
Yields of 70–85% are achievable under anhydrous, inert (N₂/Ar) conditions .
Advanced Question: How can researchers resolve contradictions in crystallographic data when determining the molecular structure of this compound derivatives?
Answer:
Discrepancies in crystallographic data often stem from crystal twinning or disorder. To address this:
- Refinement tools : Use SHELXL (via HKLF5 format) to handle twinned data, ensuring R1 values <5% .
- Validation : Cross-reference with spectroscopic data (e.g., NMR δ 8.3–8.5 ppm for pyrimidine H-5) and DFT-optimized geometries.
- High-resolution data : Collect synchrotron data (≤0.8 Å resolution) to reduce model bias.
Hirshfeld surface analysis further validates intermolecular interactions (e.g., Cl···H contacts) .
Basic Question: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be prioritized?
Answer:
- ¹H NMR : Pyrimidine H-5 resonates at δ 8.3–8.5 ppm; the CH₂NH₂ group appears at δ 3.9–4.1 ppm.
- ¹³C NMR : C-2 (Cl-substituted) at δ 160–165 ppm; CH₂NH₂ at δ 45–50 ppm.
- Mass spectrometry (ESI+) : [M+H]⁺ peak at m/z 158.04 (exact mass 157.03).
- X-ray crystallography : Bond lengths (C-Cl: ~1.73 Å; C-N: ~1.47 Å) confirm structure .
Advanced Question: What strategies are recommended for designing structure-activity relationship (SAR) studies targeting this compound as a kinase inhibitor scaffold?
Answer:
- Analog synthesis : Use parallel synthesis to vary substituents at pyrimidine C-5 (e.g., methyl, fluoro) and the methanamine group (e.g., alkylation).
- Activity assays : Screen against kinase panels (e.g., EGFR, VEGFR) using IC₅₀ measurements.
- Computational modeling : Dock analogs into kinase active sites (PDB: 1M17) with AutoDock Vina to predict binding modes.
- Selectivity profiling : Counter-screen against off-target kinases (e.g., CDK2) to assess specificity.
Multivariate regression correlates substituent properties (e.g., logP, polar surface area) with activity .
Basic Question: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves (≥8 mil), lab coats, and goggles.
- Ventilation : Use fume hoods with ≥100 fpm face velocity to prevent inhalation (H333 hazard) .
- Storage : Keep in amber glass under nitrogen at 2–8°C to avoid degradation.
- Waste disposal : Segregate halogenated waste and use licensed hazardous waste services .
Advanced Question: How can researchers analyze contradictory biological activity data reported for this compound derivatives across different studies?
Answer:
- Experimental replication : Repeat assays under standardized conditions (e.g., cell line: HEK293, 37°C, 5% CO₂).
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., Forest plots) to identify outliers.
- Mechanistic studies : Perform knock-down/knock-out experiments (e.g., siRNA targeting LOXL2) to validate target engagement .
- Structural analogs : Compare activity trends with derivatives lacking the 2-chloro group to isolate electronic effects .
Basic Question: What purification techniques are optimal for isolating this compound from reaction mixtures?
Answer:
- Liquid-liquid extraction : Use dichloromethane/water (3:1) to remove polar impurities.
- Column chromatography : Silica gel with ethyl acetate/hexane (gradient 10–30% EtOAc).
- Recrystallization : Dissolve in hot ethanol (60°C) and cool to 4°C for crystal formation.
Monitor purity via TLC (Rf ~0.3 in 20% EtOAc/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
